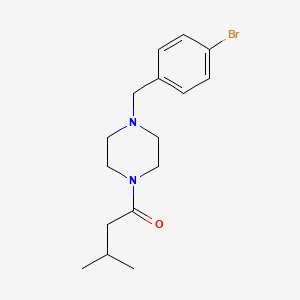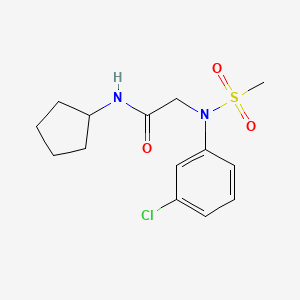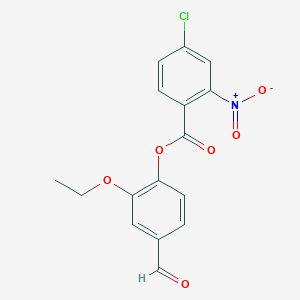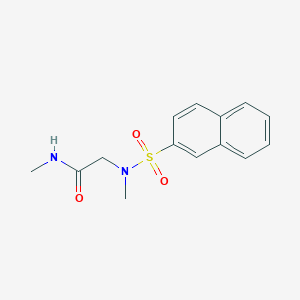
1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the piperazine family and has been synthesized in recent years.
Mecanismo De Acción
The exact mechanism of action of 1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce neuropathic pain and addiction-related behaviors. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its specificity for the GABA-A receptor and the serotonin and norepinephrine transporters. This specificity allows for the investigation of the role of these targets in various physiological and pathological processes. However, one limitation is the lack of information regarding the long-term effects of this compound on these targets and the potential for adverse effects.
Direcciones Futuras
Future research on 1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine should focus on investigating its potential therapeutic applications in various fields, including anxiety, depression, neuropathic pain, addiction, and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its long-term effects on the targets involved. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved therapeutic efficacy and fewer adverse effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of research. Its specificity for the GABA-A receptor and the serotonin and norepinephrine transporters makes it a valuable tool for investigating the role of these targets in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine is a multistep process that involves the reaction of 1-(4-bromobenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base. The resulting compound is then purified using chromatography techniques. This synthesis method has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
1-(4-bromobenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential therapeutic applications in various fields of research. It has been found to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have potential in the treatment of neuropathic pain and addiction. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYFICVDNDYIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5751862.png)


![4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5751880.png)
![2-chloro-N-[2-(ethylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5751885.png)
![1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5751895.png)
![N,N-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5751896.png)
![1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5751905.png)
![2-[(anilinocarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5751910.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5751912.png)


![N-ethyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5751937.png)
